Entadamide A glucoside

Übersicht

Beschreibung

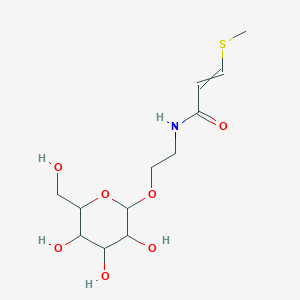

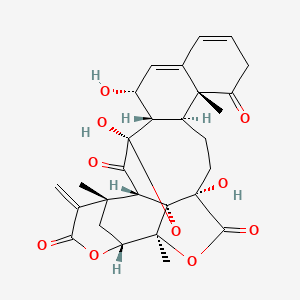

Entadamide A glucoside is a natural product found in the kernel nuts of Entada phaseoloides . It is one of the major components in the seeds of Entada phaseoloides . It is also known as a sulphur-containing glucoside .

Molecular Structure Analysis

The molecular structure of this compound was elucidated from the constituents of Entada phaseoloides . The structure of their common aglycone, entagenic acid, was finally elucidated by Okada et al. in 1988 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H21NO7S and a molecular weight of 323.4 g/mol . It is a type of alkaloid and appears as a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen

Chemical Composition and Isolation

Isolation from Entada Rheedei

A study identified cis-entadamide A β-D-glucopyranoside as a new compound isolated from the seed kernels of Entada rheedei, a Thai medicinal plant. This discovery contributes to the understanding of the plant's chemical composition (Sugimoto, Matsunami, & Otsuka, 2011).

Components in Entada Phaseoloides

Research on Entada phaseoloides identified entadamide A-β-d-glucopyranoside as a major component, highlighting its significance in the plant's medicinal properties (Barua et al., 2019).

Pharmacological Activities

Metabolism by Human Fecal Bacteria

A study exploring the metabolism of Entadae Semen by human fecal bacteria found that entadamide A-β-d-glucopyranoside was metabolized into its respective aglycone, enhancing its anti-complement effects. This indicates a potential role of intestinal bacteria in the pharmacological effects of Entadae Semen (Xing et al., 2015).

Anti-Stress Activity in Mice

Entadamide A-β-d-glucopyranoside, found in the seeds of Entada phaseoloides, was linked to anti-stress activities in mice, suggesting its potential therapeutic application in stress-related disorders (Barua et al., 2019).

Analytical and Quality Control Studies

Quality Control in Traditional Medicine

The presence of entadamide A-β-D-glucopyranoside in Entadae Semen was confirmed, and its concentration was quantified as part of the quality standard study. This research aids in the quality control of traditional medicinal products containing this compound (Shen, Wang, & Liu, 2015).

Validated LC Method for Determination

A validated high-performance liquid chromatography method was developed for the simultaneous determination of major active constituents in Entada phaseoloides, including entadamide A-β-d-glucopyranoside. This method assists in the quality control and analysis of pharmaceutical products containing these compounds (Dong, Shi, Wang, & Li, 2010).

Wirkmechanismus

Target of Action

Entadamide A glucoside is a sulfur-containing glucoside isolated from the kernel nuts of Entada phaseoloides It’s known that the compound exhibits anti-proliferative activities , suggesting it may target cellular processes involved in cell growth and division.

Mode of Action

It’s known that the compound has inhibitory activity for melanin production . This suggests that it may interact with enzymes or pathways involved in melanin synthesis, leading to reduced melanin production.

Biochemical Pathways

This suggests that it may affect pathways involved in cell growth and division. Additionally, its inhibitory effect on melanin production indicates that it may also impact the biochemical pathways involved in melanin synthesis.

Pharmacokinetics

It’s known that the compound is isolated from the meoh extract of kernel nuts of entada phaseoloides , suggesting it may be soluble in polar solvents

Result of Action

The primary known result of this compound’s action is its anti-proliferative activity . This suggests that the compound may inhibit cell growth and division. Additionally, it’s known to inhibit melanin production , which could result in a lightening effect on the skin.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is isolated from a plant that is native to tropical areas , suggesting that it may be stable in such environments.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-N-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKBHZVUFLWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)